Cas no 30611-16-6 (2-(4-nitrophenyl)propanal)

2-(4-nitrophenyl)propanal structure
Nom du produit:2-(4-nitrophenyl)propanal
2-(4-nitrophenyl)propanal Propriétés chimiques et physiques
Nom et identifiant
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- Benzeneacetaldehyde, α-methyl-4-nitro-
- 2-(4-nitrophenyl)propanal
-
- Piscine à noyau: 1S/C9H9NO3/c1-7(6-11)8-2-4-9(5-3-8)10(12)13/h2-7H,1H3
- La clé Inchi: GWTVQIXNFCDZII-UHFFFAOYSA-N
- Sourire: C1(C(C)C=O)=CC=C([N+]([O-])=O)C=C1
Propriétés expérimentales
- Dense: 1.205±0.06 g/cm3(Predicted)
- Point de fusion: 39 °C
- Point d'ébullition: 306.2±25.0 °C(Predicted)
2-(4-nitrophenyl)propanal PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1836278-0.1g |
2-(4-nitrophenyl)propanal |
30611-16-6 | 0.1g |
$1005.0 | 2023-09-19 | ||
Enamine | EN300-1836278-5.0g |
2-(4-nitrophenyl)propanal |
30611-16-6 | 5g |
$3313.0 | 2023-05-26 | ||
Enamine | EN300-1836278-1.0g |
2-(4-nitrophenyl)propanal |
30611-16-6 | 1g |
$1142.0 | 2023-05-26 | ||
Enamine | EN300-1836278-0.5g |
2-(4-nitrophenyl)propanal |
30611-16-6 | 0.5g |
$1097.0 | 2023-09-19 | ||
Enamine | EN300-1836278-2.5g |
2-(4-nitrophenyl)propanal |
30611-16-6 | 2.5g |
$2240.0 | 2023-09-19 | ||
Enamine | EN300-1836278-1g |
2-(4-nitrophenyl)propanal |
30611-16-6 | 1g |
$1142.0 | 2023-09-19 | ||
Enamine | EN300-1836278-10g |
2-(4-nitrophenyl)propanal |
30611-16-6 | 10g |
$4914.0 | 2023-09-19 | ||
Enamine | EN300-1836278-0.05g |
2-(4-nitrophenyl)propanal |
30611-16-6 | 0.05g |
$959.0 | 2023-09-19 | ||
Enamine | EN300-1836278-10.0g |
2-(4-nitrophenyl)propanal |
30611-16-6 | 10g |
$4914.0 | 2023-05-26 | ||
Enamine | EN300-1836278-0.25g |
2-(4-nitrophenyl)propanal |
30611-16-6 | 0.25g |
$1051.0 | 2023-09-19 |
2-(4-nitrophenyl)propanal Littérature connexe
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1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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